

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Cat. No.: B1315774

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, a key organic intermediate, is of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. The information presented herein is intended to support research and development activities requiring the use of this versatile molecule.

Chemical Properties

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a sulfonate ester that serves as a valuable reagent in organic synthesis. Its utility is primarily derived from the presence of the 4-methylbenzenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the tetrahydro-2H-pyran-4-yl moiety into a wide range of molecules.

Table 1: Physicochemical Properties of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate**

Property	Value	Source
CAS Number	97986-34-0	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ O ₄ S	[1]
Molecular Weight	256.32 g/mol	[3]
Boiling Point	398.4 ± 35.0 °C (Predicted)	[2] [4]
Melting Point	Data not available	[3] [5]
Appearance	Solid	
Purity	95% - 97% (Commercially available)	
Storage	Store at 2-8°C for long term (months)	[2]

Table 2: Spectroscopic Data (Predicted)

Technique	Data
¹ H NMR	(Predicted) δ (ppm): 7.79 (d, 2H), 7.35 (d, 2H), 4.75-4.65 (m, 1H), 3.95-3.85 (m, 2H), 3.45-3.35 (m, 2H), 2.44 (s, 3H), 1.95-1.85 (m, 2H), 1.75-1.65 (m, 2H).
¹³ C NMR	(Predicted) δ (ppm): 144.8, 134.2, 129.8 (2C), 127.7 (2C), 77.9, 65.5 (2C), 32.4 (2C), 21.6.

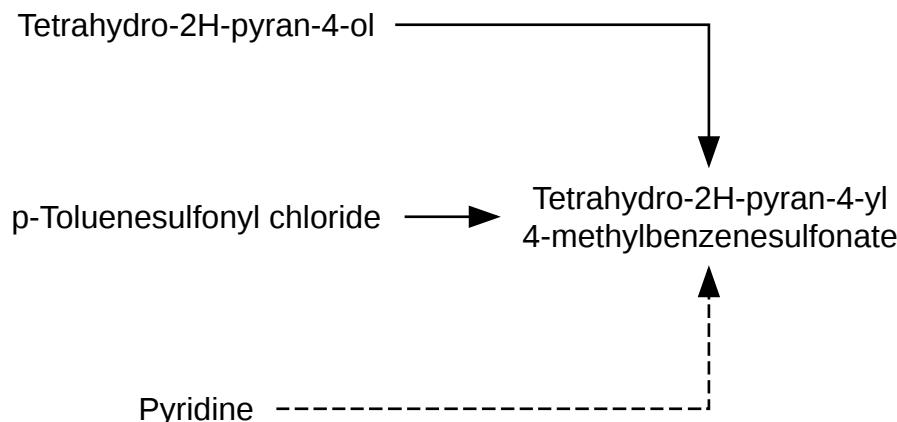
Note: Experimental spectroscopic data is not readily available in the searched literature. The provided data is based on computational predictions and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The synthesis of the title compound is achieved through the tosylation of tetrahydro-2H-pyran-4-ol. The following protocol is adapted from established synthetic procedures.

Reaction Scheme:



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Caption: Synthesis of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate**.

Materials:

- Tetrahydro-2H-pyran-4-ol (1.00 g, 9.79 mmol)
- p-Toluenesulfonyl chloride (2.05 g, 10.8 mmol)
- Pyridine (10 mL)
- Aqueous HCl
- Ice

Procedure:

- A solution of tetrahydropyran-4-ol (1.00 g, 9.79 mmol) in pyridine (10 mL) is prepared in a round-bottom flask.[\[6\]](#)
- The solution is cooled to 10 °C using an ice bath.[\[6\]](#)

- p-Toluenesulfonyl chloride (2.05 g, 10.8 mmol) is added portion-wise to the cooled solution. [6]
- After the complete addition of p-toluenesulfonyl chloride, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.[6]
- Upon completion of the reaction, the mixture is poured into a stirred mixture of aqueous HCl and ice.[6]
- The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude product.

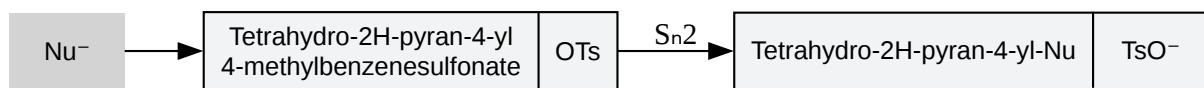
Purification:

- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Chemical Reactivity and Applications

The primary utility of **tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** lies in its function as an alkylating agent in nucleophilic substitution reactions. The tosylate group, being an excellent leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity makes the compound a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[7]

General Reaction: Nucleophilic Substitution



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Caption: General $S_{n}2$ reaction of the title compound with a nucleophile.

This reaction pathway is fundamental to its application in drug discovery, where it can be used to introduce the tetrahydro-2H-pyran-4-yl scaffold into potential therapeutic agents. This moiety

can influence the pharmacokinetic properties of a drug, such as its solubility and metabolic stability.

Safety and Handling

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling precautions.[\[3\]](#) Based on available information, the compound is classified as an irritant.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, centered on the excellent leaving group properties of the tosylate moiety, allows for its effective use in the construction of complex molecules. This guide provides essential chemical data and a reliable synthetic protocol to facilitate its application in research and development, particularly within the pharmaceutical and materials science fields. Further experimental investigation is warranted to fully characterize its physicochemical properties, including its melting point and spectroscopic signatures.

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